5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine

Synthetic intermediate Nucleophilic substitution Late-stage diversification

This penultimate intermediate, featuring a 5-(5-chloropentyl) chain with a terminal leaving group and a potency-enhancing 3-methyl substituent, is specifically required to avoid breaking the intended synthetic route to bioactive imidazo[1,5-a]pyridine-5-alkanoic acids. The chlorine allows one-step displacement to install carboxylic acid, tetrazole, or photoaffinity labels without altering the pharmacophoric methyl group―a critical quality attribute for bioequivalence. Using the des-methyl analog (CAS 91624-57-6) would compromise in vitro thromboxane synthetase inhibitory activity.

Molecular Formula C13H17ClN2
Molecular Weight 236.74 g/mol
CAS No. 85691-41-4
Cat. No. B11874015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine
CAS85691-41-4
Molecular FormulaC13H17ClN2
Molecular Weight236.74 g/mol
Structural Identifiers
SMILESCC1=NC=C2N1C(=CC=C2)CCCCCCl
InChIInChI=1S/C13H17ClN2/c1-11-15-10-13-8-5-7-12(16(11)13)6-3-2-4-9-14/h5,7-8,10H,2-4,6,9H2,1H3
InChIKeyWLGLTBFQICSZBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine (CAS 85691-41-4): Class Identity and Core Procurement Context


5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine (CAS 85691-41-4) is a synthetic intermediate belonging to the imidazo[1,5-a]pyridine class—a bicyclic heteroaromatic scaffold extensively validated as the pharmacophoric core of potent and highly specific thromboxane A₂ synthetase (TXAS) inhibitors [1]. This compound features a 5-(5-chloropentyl) side chain whose terminal chlorine atom serves as a versatile leaving group for late-stage diversification into carboxylic acid, tetrazole, hydroxamic acid, or other bioisosteric end-product functionalities [2]. The 3-methyl substituent differentiates it from the simpler 5-(5-chloropentyl)imidazo[1,5-a]pyridine (CAS 91624-57-6) and is structurally conserved among several advanced inhibitor candidates in the Ciba-Geigy/CGS series [3]. Its primary procurement value lies in its role as a key penultimate intermediate en route to bioactive imidazo[1,5-a]pyridine-5-alkanoic acid derivatives, rather than as a terminal active pharmaceutical ingredient itself.

Why Generic Imidazo[1,5-a]pyridine Substitution Fails: Critical Substituent-Dependent Reactivity and Selectivity in 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine Procurement


Imidazo[1,5-a]pyridine derivatives cannot be generically interchanged for synthetic or pharmacological purposes because both the nature and position of substituents on the bicyclic core dictate chemical reactivity, downstream derivatization pathways, and biological target engagement. The 5-(5-chloropentyl) chain in the target compound provides a terminal alkyl chloride handle essential for nucleophilic displacement reactions (e.g., cyanide displacement to extend the carbon chain, or direct conversion to carboxylic acids) that are precluded in analogs bearing shorter, branched, or terminally oxidized chains [1]. The 3-methyl group is not inert decoration; in the broader CGS series, methylation at the imidazole ring modulates metabolic stability and has been shown to be a critical determinant of in vitro potency, with des-methyl analogs exhibiting substantially reduced thromboxane synthetase inhibition [2]. Substituting this compound with an analog lacking the chlorine or the 3-methyl group would break the intended synthetic route or alter the pharmacological profile of the final product.

Quantitative Differentiation Evidence: 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine vs. Closest Analogs


Terminal Chlorine as a Divergent Synthetic Handle: Functional Group Reactivity vs. Terminal Carboxylic Acid Analogs

5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine retains a terminal C–Cl bond that enables nucleophilic displacement chemistry (e.g., cyanide, azide, malonate, or amine displacement) to generate diverse end-product libraries. By contrast, the corresponding terminal carboxylic acid CGS 13080 (imidazo[1,5-a]pyridine-5-hexanoic acid, CAS 85691-74-3) is a dead-end synthetic product incapable of further chain elongation via simple substitution [1]. The chlorine atom thus constitutes a pivotal synthetic branch point not available in the oxidized end-product comparators.

Synthetic intermediate Nucleophilic substitution Late-stage diversification Thromboxane synthetase inhibitor

3-Methyl Substitution Confers Enhanced in Vitro Potency Over Des-Methyl Analogs in the Imidazo[1,5-a]pyridine Thromboxane Synthetase Inhibitor Series

In the Ford et al. (1985) structure-activity study of imidazo[1,5-a]pyridine thromboxane synthetase inhibitors, the presence of a 3-methyl substituent consistently improved in vitro inhibitory potency relative to the corresponding 3-unsubstituted analog. Although the target compound itself (the penultimate chloro intermediate) was not directly assayed, the SAR demonstrated that the 3-methyl group contributes a potency enhancement of approximately 3- to 10-fold across multiple paired comparisons of terminal carboxylic acid derivatives sharing the same 5-alkyl chain [1]. This SAR is directly transferable because the methyl group is distal to the synthetic transformation site and remains intact through the terminal functionalization step.

Thromboxane A₂ synthetase inhibition Structure-activity relationship IC50 Platelet aggregation

Enzyme Selectivity Profile of the Imidazo[1,5-a]pyridine Scaffold: Class-Level Selectivity Advantage Over Imidazole and Pyridine-Based Thromboxane Inhibitors

The imidazo[1,5-a]pyridine scaffold, as exemplified by CGS 13080 (the terminal acid analog directly derivable from the target intermediate), exhibits a selectivity window of at least five orders of magnitude (≥100,000-fold) for thromboxane synthetase inhibition over other key arachidonic acid cascade enzymes including cyclooxygenase, prostacyclin synthetase, and lipoxygenase [1]. This selectivity profile is intrinsic to the imidazo[1,5-a]pyridine bicyclic core and is not replicated by simpler imidazole-based thromboxane inhibitors (e.g., dazoxiben) or pyridine-based scaffolds, which typically show only 100- to 1,000-fold selectivity margins [2].

Enzyme selectivity Thromboxane synthetase Arachidonic acid cascade Off-target profiling

Molecular Weight and Physicochemical Differentiation for Supply Chain and Formulation Considerations

The target compound (C13H17ClN2, MW 236.74 g/mol, cLogP ~3.8 predicted) occupies a distinct physicochemical space relative to both earlier and later synthetic intermediates in the thromboxane synthetase inhibitor pathway. The unsubstituted analog 5-(5-chloropentyl)imidazo[1,5-a]pyridine (C12H15ClN2, MW 222.71 g/mol) has a lower molecular weight and distinct HPLC retention characteristics, while the terminal acid CGS 13080 (C13H16N2O2, MW 232.28 g/mol) is more polar (cLogP ~2.1) and requires different purification and storage conditions . These differences are quantifiable and directly impact procurement decisions regarding shipping classification (chlorinated organic vs. carboxylic acid), storage stability (alkyl chlorides are generally more thermally stable than free carboxylic acids in this series), and chromatographic quality control protocols.

Molecular weight Lipophilicity cLogP Chemical procurement Intermediate handling

Recommended Application Scenarios for 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine Based on Differential Evidence


Late-Stage Diversification of Imidazo[1,5-a]pyridine-5-alkanoic Acid Derivatives for Thromboxane Synthetase Inhibitor Optimization

Use 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine as a common advanced intermediate for parallel synthesis of focused libraries of 5-substituted imidazo[1,5-a]pyridine derivatives bearing varied terminal functional groups (carboxylic acids, tetrazoles, hydroxamic acids, amides, and nitriles). The chlorine atom enables one-step displacement to install the desired terminal functionality without altering the 3-methyl group, which is established to enhance in vitro thromboxane synthetase inhibitory potency [1]. This is preferable to purchasing the terminal carboxylic acid (CGS 13080/pirmagrel, CAS 85691-74-3) when the goal is to explore non-acid bioisosteres or chain-extended analogs, as the acid cannot be directly diversified without reduction/reoxidation sequences [2].

Process Chemistry and Kilogram-Scale Intermediate for GMP Manufacturing of Imidazo[1,5-a]pyridine Drug Candidates

Employ 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine as the regulated starting material (RSM) or late-stage intermediate in the GMP synthesis of imidazo[1,5-a]pyridine-based drug candidates. The compound's molecular weight (236.74 g/mol) and chlorine content permit straightforward quality control by HPLC, GC, and elemental analysis, while its thermal stability and non-hygroscopic free-base form facilitate storage and handling in multi-kilogram campaigns [1]. Process development teams should specify this exact CAS number (85691-41-4) to avoid confusion with the des-methyl analog (CAS 91624-57-6), which would yield a final API lacking the potency-enhancing 3-methyl group—a critical quality attribute that could affect bioequivalence [2].

Mechanistic Probe Synthesis for Studying Thromboxane A₂ Synthase Active-Site Topology

Utilize the target compound's chloroalkyl chain as a precursor for the introduction of photoaffinity labels (e.g., azide → aryl azide or diazirine) or fluorescent reporter groups (e.g., displacement with amino-BODIPY or dansyl cadaverine) to generate chemical biology probes for thromboxane A₂ synthase target engagement studies. The imidazo[1,5-a]pyridine scaffold's demonstrated >100,000-fold selectivity window over other arachidonic acid cascade enzymes [1] ensures that probe binding largely reflects on-target engagement, while the 3-methyl group maintains the potency required for effective probe concentration ranges (typically 10–100 nM for photoaffinity labeling experiments) [2]. The chlorine displacement chemistry is well-precedented in the patent literature for analogous chloroalkyl imidazo[1,5-a]pyridines [3].

Intermediate Procurement for Academic–Industry Collaborative Thromboxane Pharmacology Programs

Academic medicinal chemistry groups collaborating with pharmaceutical partners on thromboxane pathway inhibitor development should specify 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine (CAS 85691-41-4) as the common synthetic intermediate, rather than independently synthesizing the imidazo[1,5-a]pyridine core from pyridine-2-carboxaldehyde precursors. This compound bridges the gap between commercially available starting materials and the final pharmacologically active acids, reducing the academic team's synthetic burden by 3–5 steps while ensuring that the 3-methyl and 5-chloropentyl substituents—both critical for downstream potency and diversification—are consistently installed [1]. The class-level selectivity data (≥100,000-fold for TXAS over cyclooxygenase) provides confidence that the final compounds will maintain the desired on-target pharmacology [2].

Quote Request

Request a Quote for 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.